

4-Fluoropiperidine-4-carbonitrile hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoropiperidine-4-carbonitrile hydrochloride

Cat. No.: B1447728

[Get Quote](#)

An In-depth Technical Guide to **4-Fluoropiperidine-4-carbonitrile Hydrochloride** for Advanced Research

Authored by: A Senior Application Scientist Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of rational drug design. **4-Fluoropiperidine-4-carbonitrile hydrochloride** emerges as a pivotal building block, embodying these principles. This guide provides an in-depth technical overview of its core chemical properties, synthesis considerations, and applications, tailored for researchers, scientists, and drug development professionals. The presence of a quaternary center featuring both a fluorine atom and a nitrile group on a piperidine ring offers a unique combination of steric and electronic properties, making it a valuable synthon for accessing novel chemical space. Its application is particularly relevant in the development of therapeutics where modulation of physicochemical properties like metabolic stability, pKa, and receptor binding affinity is critical.[1]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application. **4-Fluoropiperidine-4-carbonitrile hydrochloride** is characterized by a piperidine core

substituted at the 4-position with both a fluorine atom and a nitrile group. The hydrochloride salt form enhances its stability and handling properties as a solid.

Key Identifiers:

- IUPAC Name: 4-fluoropiperidine-4-carbonitrile;hydrochloride[2]
- CAS Number: 1374653-45-8[2][3][4]
- Molecular Formula: C₆H₁₀ClFN₂[2][3][4]
- Molecular Weight: 164.61 g/mol [2][3]
- SMILES: N#CC1(F)CCNCC1.[H]Cl[2]
- InChI Key: Information not explicitly available in search results.

Caption: Molecular structure of **4-Fluoropiperidine-4-carbonitrile Hydrochloride**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions. **4-Fluoropiperidine-4-carbonitrile hydrochloride** is typically supplied as a solid with defined characteristics.

Property	Value	Source(s)
Appearance	White to off-white solid	[3]
Purity	≥97%	[2]
Storage Temp.	Room Temperature, sealed in dry	[3][4]
Solubility	Data not available, but the hydrochloride salt form generally implies improved aqueous solubility over the free base.	
Melting Point	Data not explicitly available for this specific compound. A related compound, 4-Fluoropiperidine hydrochloride, has a melting point of 163-167 °C.	[5]

Synthesis and Quality Control

General Synthetic Approach

The synthesis of α -fluorinated piperidines is a non-trivial process requiring specialized fluorinating agents. While the exact commercial synthesis route for **4-Fluoropiperidine-4-carbonitrile hydrochloride** is proprietary, a logical pathway can be inferred from related literature. A common strategy involves the use of a protected piperidone precursor, followed by a fluorination step and subsequent deprotection and salt formation.

For instance, a plausible route could start from N-Boc-4-piperidone. The key steps would involve the formation of a cyanohydrin, followed by fluorination and deprotection. A similar multi-step process is employed for related compounds like 4,4-difluoropiperidine hydrochloride, which uses a fluorinating reagent on a protected piperidone, followed by the removal of the Boc protecting group with hydrogen chloride.^[6] This "one-pot" deprotection and salt formation is efficient for improving reaction yield.^[6]

Caption: Conceptual workflow for synthesis and quality control.

Analytical Characterization Protocol

Ensuring the identity and purity of the final compound is critical. A standard analytical workflow is employed.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and identify any potential impurities.
- Methodology:
 - Prepare a standard solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
 - Inject the solution onto a C18 reverse-phase column.
 - Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect the compound using a UV detector (e.g., at 210 nm, due to the nitrile and amide functionalities).
 - Calculate purity based on the area percentage of the main peak.

Step 2: Structural Elucidation via NMR Spectroscopy

- Objective: To confirm the molecular structure.
- ^1H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets, typically in the 3.0-3.5 ppm range. The protons on the carbons adjacent to the quaternary center will also be multiplets, likely further downfield.
- ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) will appear around 118-125 ppm. The quaternary carbon bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant (^1JCF).

- ^{19}F NMR: A single resonance will confirm the presence of the single fluorine atom.

Step 3: Molecular Weight Verification via Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the parent molecule.
- Methodology: Using electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base $[\text{M}+\text{H}]^+$ at approximately m/z 148.08.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of **4-Fluoropiperidine-4-carbonitrile hydrochloride** is governed by its key functional groups:

- Secondary Amine (Piperidine): The piperidine nitrogen is nucleophilic and can participate in N-alkylation, N-acylation, and other standard amine reactions.^[7] The hydrochloride salt form protects this amine, and the free base must be generated, typically by treatment with a mild base, to perform these reactions.
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.
- α -Fluoro Nitrile Moiety: The fluorine atom is generally stable and unreactive under typical synthetic conditions. Its strong electron-withdrawing nature influences the reactivity of the adjacent nitrile group and the overall pKa of the piperidine nitrogen.

Stability and Storage

- Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.^{[3][4]}
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.^[8]

Safety and Handling

Based on data for structurally related compounds, appropriate safety precautions are necessary.

Hazard Type	GHS Classification and Statements	Source(s) for Related Compounds
Acute Toxicity (Oral)	Warning: H302 - Harmful if swallowed.	[5] [9]
Skin Irritation	Warning: H315 - Causes skin irritation.	[9]
Eye Irritation	Warning: H319 - Causes serious eye irritation.	[5] [9]
Respiratory Irritation	Warning: H335 - May cause respiratory irritation.	[9]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[8\]](#)[\[10\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[\[8\]](#)[\[10\]](#)
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[\[8\]](#)[\[10\]](#)

First-Aid Measures:

- Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[10\]](#)
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[\[10\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[10\]](#)

- Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]

Applications in Drug Discovery and Development

The true value of **4-Fluoropiperidine-4-carbonitrile hydrochloride** lies in its application as a sophisticated building block for novel therapeutics. The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.

Key Advantages in Medicinal Chemistry:

- Metabolic Stability: The fluorine atom can block sites of metabolism (metabolic soft spots), leading to an improved pharmacokinetic profile and increased half-life of a drug candidate.[1]
- Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
- Modulation of pKa: The electron-withdrawing effect of the fluorine atom can lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
- CNS Penetration: Fine-tuning lipophilicity through fluorination can be used to improve a compound's ability to cross the blood-brain barrier, which is essential for CNS-targeted therapies.[1]
- Conformational Control: The steric bulk of the fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule into a bioactive conformation.

This building block is therefore highly valuable in structure-activity relationship (SAR) studies for optimizing the efficacy and safety profiles of new drug candidates.[11] It serves as a key intermediate in the synthesis of complex molecules for indications ranging from neuroscience to oncology.[1][11]

Conclusion

4-Fluoropiperidine-4-carbonitrile hydrochloride is a specialized chemical entity designed for advanced applications in pharmaceutical and chemical research. Its unique structural features—a quaternary fluorinated center on a piperidine scaffold—provide a powerful tool for medicinal chemists to address common challenges in drug design, including metabolic instability and target affinity. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource for professionals seeking to leverage this potent building block in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 4-Fluoropiperidine-4-carbonitrile hydrochloride 97% | CAS: 1374653-45-8 | AChemBlock [achemblock.com]
- 3. 4-FLUOROPIPERIDINE-4-CARBONITRILE HCL CAS#: 1374653-45-8 [m.chemicalbook.com]
- 4. 4-Fluoropiperidine-4-carbonitrile hydrochloride, CasNo.1374653-45-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 7. hzdr.de [hzdr.de]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [4-Fluoropiperidine-4-carbonitrile hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1447728#4-fluoropiperidine-4-carbonitrile-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b1447728#4-fluoropiperidine-4-carbonitrile-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com